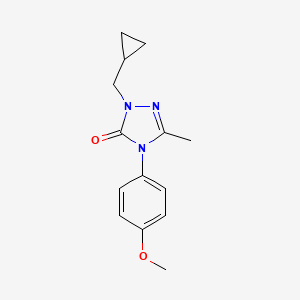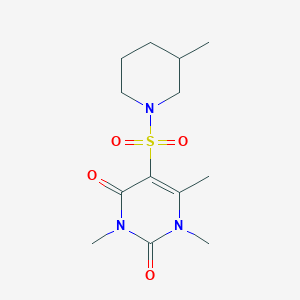
1,3,6-trimethyl-5-((3-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of compounds with a pyrimidine core, a heterocyclic aromatic organic compound similar to pyridine and characterized by the presence of nitrogen atoms at positions 1 and 3 in the six-membered ring. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors. For compounds similar to the one , synthesis might involve reactions such as nucleophilic substitution, condensation, and ring closure mechanisms. For example, Noguchi et al. (1988) describe a one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines, which could be analogous to methods used for synthesizing the compound (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and biological activity. Advanced techniques like NMR, X-ray crystallography, and computational modeling are typically employed to determine the structure and confirm the synthesis of the target compound. For instance, Ashraf et al. (2019) conducted a structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which provides insights into the methods that could be used for analyzing the structure of the compound (Ashraf et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions. These reactions can be used to introduce different functional groups into the pyrimidine core, significantly altering the compound's chemical properties and biological activity. The compound's sulfonyl and methyl groups suggest potential for further functionalization and participation in biochemical processes.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including drug formulation. Jatczak et al. (2014) developed a straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and investigated their biopharmaceutical properties, providing a model for understanding the physical properties of related compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds related to pyrimidine-2,4-diones, providing insights into the chemical behavior and potential applications of these compounds in various scientific domains.
Chemical Reactions and Derivatives : Studies have demonstrated various chemical reactions involving pyrimidine-2,4-diones, including oxidation, isomerism, and the synthesis of derivatives with potential biological activity. For instance, the synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives show the versatility of these compounds in generating biologically relevant molecules (Rauf et al., 2010).
Novel Heterocyclic Derivatives : The efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives highlights the ongoing interest in developing new compounds with unique structural features and potential applications (Ashraf et al., 2019).
Catalysis and Methodology : Research into the synthesis of chromeno pyrimidinone derivatives using Brønsted acidic ionic liquid catalysis demonstrates the applicability of these compounds in facilitating chemical reactions, offering insights into their potential use in synthetic chemistry (Kefayati et al., 2015).
Radiochemistry : The design and radiosynthesis of new fluoropyridine-based maleimide reagents for labeling peptides and proteins with fluorine-18 showcase the relevance of pyrimidine derivatives in the development of radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).
Propiedades
IUPAC Name |
1,3,6-trimethyl-5-(3-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-9-6-5-7-16(8-9)21(19,20)11-10(2)14(3)13(18)15(4)12(11)17/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMBMADBWKOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((3-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

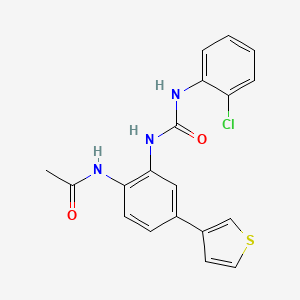

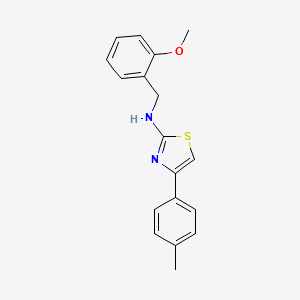
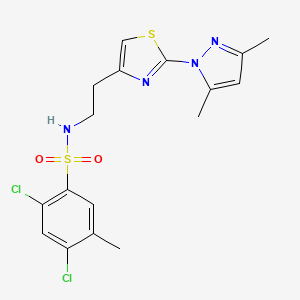
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)
![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)
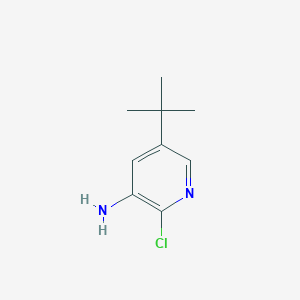

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)
